3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione - 861206-58-8

3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione

Catalog Number: EVT-2843399
CAS Number: 861206-58-8
Molecular Formula: C9H15NO2S
Molecular Weight: 201.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antidiabetic activity: [ [] ] Some derivatives act as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.
  • Antimicrobial activity: [ [] ] Certain derivatives exhibit activity against bacteria, fungi, and viruses.
  • Anticancer activity: [ [] ] Several derivatives have demonstrated potential as antiproliferative agents.
Synthesis Analysis
  • Knoevenagel Condensation: [ [, , , ] ] This reaction involves the condensation of an aldehyde or ketone with 1,3-thiazolidine-2,4-dione in the presence of a base catalyst.
  • Cycloaddition Reactions: [ [] ] 1,3-Dipolar cycloaddition of azomethine ylides with thioxothiazolidinones can generate diverse spiro-thiazolidine structures.
  • Reaction of Iminothiocarbonates: [ [] ] O-Alkyl-N-substituted iminothiocarbonates can react with bromoacetyl bromide to produce 3-substituted 1,3-thiazolidine-2,4-diones.
Molecular Structure Analysis

The 1,3-thiazolidine-2,4-dione core is typically planar or nearly planar. The substituents at the 3- and 5- positions can influence the overall conformation and intermolecular interactions. Crystal structure analysis using X-ray diffraction has been employed to determine the precise arrangement of atoms in various derivatives. [ [, , , , ] ]

Chemical Reactions Analysis
  • Mannich Reaction: [ [] ] The active methylene group at the 5-position can participate in Mannich reactions with formaldehyde and amines to form Mannich bases.

3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

  • Compound Description: This compound is a 1,3-thiazolidine-2,4-dione derivative designed and synthesized for its potential anti-breast cancer and anti-inflammatory activities. In vitro studies revealed it exhibits cytotoxicity against the human breast adenocarcinoma cell line (MCF-7) with an IC50 of 42.30 µM and demonstrates promising anti-inflammatory properties. Importantly, it displays minimal hemolytic effects on human blood cells, indicating low toxicity [].
  • Relevance: This compound shares the core 1,3-thiazolidine-2,4-dione structure with 3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione. The key difference lies in the substituents at the 3rd and 5th positions. While 3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione has a methyl group at the 3rd position and a 3-methylbutyl group at the 5th position, this compound has a [(2,3-Dichlorophenyl)amino]methyl group at the 3rd position and a (furan-2-ylmethylidene) group at the 5th position. These variations highlight the potential for diverse biological activities upon modification of the thiazolidine-2,4-dione scaffold.

3-Methyl-5-(4-oxo-4H-chromen-3-ylmethyl­ene)-1,3-thia­zolidine-2,4-dione

  • Compound Description: The crystal structure of this 1,3-thiazolidine-2,4-dione derivative demonstrates planarity in both the benzopyran and thiazolidine ring systems. The molecular structure is stabilized by intramolecular C—H⋯O interactions [].

5-Benzylidine-1,3-thiazolidine-2,4-dione derivatives

  • Compound Description: This class of compounds represents potent α-glucosidase inhibitors. The synthesis of these derivatives, which involves reacting 4-((Z)-(2,4-dioxothiazolidin-5-ylidene)methyl)benzaldehyde with various aromatic/heteroaromatic ketones, has been optimized under solvent-free conditions using different bases to improve yields and cost-effectiveness [].
  • Relevance: These derivatives, particularly the 5-benzylidene derivatives, share the 1,3-thiazolidine-2,4-dione core with 3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione. The varying substituents on the benzylidene group, in this case, highlight the impact of these modifications on the biological activities of these compounds, particularly their role as α-glucosidase inhibitors.

5-substituted benzylidene-3-(2-(2-methyl-1H-benzimidazol-1-yl)-2-oxoethyl)-1,3-thiazolidine-2,4-dione Derivatives

  • Compound Description: This series of compounds, synthesized by incorporating benzimidazole and thiazolidinedione moieties, exhibits promising antihyperglycemic activity. The most potent derivatives, particularly those with acetylated benzimidazole and electron-donating groups at the 4th position of the phenyl ring, demonstrate significant glucose-lowering effects in rat models [].
  • Relevance: The inclusion of various 5-substituted benzylidene groups within the 1,3-thiazolidine-2,4-dione structure in these derivatives allows for direct comparison with 3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione. This comparison highlights the impact of diverse substituents at these positions on the biological activity, particularly in terms of antidiabetic potential.

(5Z)-3-(2-Oxoprop­yl)-5-(3,4,5-tri­meth­oxy­benzyl­idene)-1,3-thia­zol­idine-2,4-dione

  • Compound Description: This compound, characterized by single-crystal X-ray diffraction, exhibits a network of intermolecular interactions, including C—H⋯O hydrogen bonds and C—H⋯π(ring) interactions. The thiazolidine rings further contribute to the crystal packing through offset π–π stacking interactions [].
  • Relevance: The presence of the (5Z)-5-(3,4,5-tri­meth­oxy­benzyl­idene) substituent at the 5th position of the thiazolidine-2,4-dione ring allows for a structural comparison with 3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione. This comparison highlights the influence of different substituents on the intermolecular interactions and crystal packing of thiazolidine-2,4-dione derivatives.

(Z)-5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione

  • Compound Description: This compound, determined by X-ray crystallography, features a near-planar conformation of the thiazolidine ring. Its crystal structure reveals the formation of intramolecular C—H⋯O and C—H⋯S hydrogen bonds, resulting in planar five- and six-membered rings. The molecular assembly is further stabilized by intermolecular N—H⋯O hydrogen bonds [].
  • Relevance: This compound shares the thiazolidine-2,4-dione core with 3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione and provides a basis for examining the influence of the 5-substitution. The presence of the (Z)-4-fluorobenzylidene group, in contrast to the 3-methylbutyl substituent in the target compound, allows for a comparative analysis of their conformational preferences and crystal packing arrangements.
  • Compound Description: This series of compounds was synthesized via Claisen-Schmidt condensation using ionic liquids. The derivatives were evaluated for their anticancer activity against three human cancer cell lines: cervix (SiHa), breast (MDA-MB-231), and pancreatic carcinoma (PANC-1) [].
  • Relevance: These derivatives, with the shared 1,3-thiazolidine-2, 4-dione core and varying substituents at the 5th position, provide valuable insights into the structure-activity relationships within this class of compounds, particularly their potential as anticancer agents, compared to 3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione.

3-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5-(4-methylsulfanylbenzylidene)-1,3-thiazolidine-2,4-dione

  • Compound Description: The crystal structure of this compound reveals a planar thiazolidine ring and distinct dihedral angles with the cyclopropane, fluorobenzene, and methylthiobenzene rings. The molecular structure exhibits intramolecular C—H⋯S, C—H⋯F, and C—H⋯O interactions [].
  • Relevance: This compound shares the 1,3-thiazolidine-2, 4-dione core with 3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione. The presence of the 3-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl] substituent at the 3rd position and the 5-(4-methylsulfanylbenzylidene) group at the 5th position, compared to the substituents in the target compound, highlights the structural diversity achievable within this class of compounds.

5-(4-Hydroxy-3-methoxybenzyl)-1,3-thiazolidine-2,4-dione monohydrate

  • Compound Description: This compound, characterized by single-crystal X-ray diffraction, exhibits a near-planar thiazolidine ring. The crystal packing is stabilized by intermolecular O—H⋯O and N—H⋯O hydrogen bonding interactions [].
  • Relevance: This compound, with its 1,3-thiazolidine-2,4-dione core, provides a simplified structural analog to 3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione. By comparing their structural features and crystal packing arrangements, we can understand the role of substituents at the 3rd and 5th positions in influencing the intermolecular interactions and solid-state properties of these compounds.

3-Methyl-5-methylidene-thiazolidine-2,4-dione and 3,5-dimethyl-thiazolidine-2,4-dione

  • Compound Description: These compounds are key substrates in a study focused on understanding the kinetics and mechanism of alkaline hydrolysis in thiazolidine-2,4-diones. The research delves into the reaction pathways and their correlation with Marcus and related theories [].
  • Relevance: These compounds, specifically 3-Methyl-5-methylidene-thiazolidine-2,4-dione, are closely related to 3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione. The primary difference lies in the substituent at the 5th position of the thiazolidine ring. Comparing their reactivity under alkaline hydrolysis provides insights into how the 5-substituent influences the stability and reactivity of the thiazolidine-2,4-dione core.

3-(4-Chloro­benzyl)-5-(4-oxo-4H-chromen-3-ylmethyl­ene)-1,3-thia­zolidine-2,4-dione

  • Compound Description: This compound is another example of a thiazolidine-2,4-dione derivative, and its crystal structure reveals planarity in the benzopyran ring system and the thiazolidine ring. Intermolecular C—H⋯O hydrogen bonds contribute to the stability of the crystal structure [].
  • Relevance: This compound shares the thiazolidine-2,4-dione core with 3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione, but it has different substituents at both the 3rd and 5th positions. These differences highlight the diversity possible within this class of compounds, allowing for fine-tuning of their properties through modifications at these positions.

(Z)-5-(2-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione

  • Compound Description: The crystal structure of this compound reveals a near-planar arrangement of the benzene and thiazolidine rings. It exhibits a network of intramolecular hydrogen bonds (C—H⋯O, C—H⋯F, and C—H⋯S) contributing to the formation of planar five-membered rings and a non-planar six-membered ring. The crystal packing is further stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds [].
  • Relevance: This compound, with its 1,3-thiazolidine-2,4-dione core and a (Z)-2-fluorobenzylidene substituent at the 5th position, offers a direct comparison with 3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione. The distinct substituents highlight the impact of such modifications on the conformational preferences, crystal packing, and potential biological activities of thiazolidine-2,4-dione derivatives.

5-(2-Oxo-3-indolinylidene)thiazolidine-2,4-dione-1,3-di-Mannich base derivatives

  • Compound Description: This group of compounds represents a novel class of molecules with potential antileukemic activity. They are characterized by the presence of Mannich bases at both the 1st and 3rd positions of the isatin and thiazolidine rings, respectively. Among the synthesized derivatives, the di-Mannich base with a dimethylamino component exhibited the most potent antileukemic activity against P388 lymphocytic leukemia in mouse models [, ].
  • Relevance: These derivatives share the thiazolidine-2,4-dione core structure with 3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione. The presence of the Mannich base substituents, particularly at the 3rd position, which is substituted with a methyl group in the target compound, underscores the significant impact of these modifications on the biological activity of these molecules. Their potent antileukemic properties highlight the potential of thiazolidine-2,4-dione derivatives as lead compounds for drug development. ,
  • Compound Description: This group of compounds represents a series of spiro-thiazolidine derivatives synthesized through a multi-step process involving cycloaddition, condensation, and substitution reactions. The compounds were characterized using spectral analysis, including IR and 1H NMR, and elemental analysis [].
  • Relevance: The presence of the thiazolidine-2,4-dione moiety within the spirocyclic framework of these derivatives allows for comparison with 3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione. This comparison highlights the structural diversity that can be achieved by incorporating the thiazolidine-2,4-dione core into more complex molecular architectures, potentially leading to distinct biological activities.

3-[(3-{[4-(4-morpholinylmethyl)-1H-pyrrol-2-yl]methylene}-2-oxo-2,3-dihydro-1H-indol-5-yl)methyl]thiazolidine-2,4-dione methanesulfonate

  • Compound Description: This compound is a novel thiazolidine-2,4-dione derivative designed and synthesized as a potential therapeutic agent. Its specific biological activity and mechanism of action are not disclosed in the patent [].
  • Relevance: This compound is structurally related to 3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione through the shared thiazolidine-2,4-dione core. The complex substituent at the 3rd position, in contrast to the methyl group in the target compound, highlights the potential for creating diverse thiazolidine-2,4-dione derivatives with potentially enhanced or modified biological activities.

3-(7-hydroxy-2-oxo-2H-chromen-4-ylmethyl)-5-arylidene-1,3-thiazolidine-2,4-diones (5a - r)

  • Compound Description: This series of compounds was synthesized and evaluated for their antioxidant activity using the DPPH free radical scavenging assay. The compounds were prepared via a Knoevenagel reaction between 1,3-thiazolidine-2,4-dione and various aromatic aldehydes, followed by condensation with 7-hydroxy-4-bromomethyl-2-oxo-2H-chromene [].
  • Relevance: These derivatives are structurally similar to 3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione due to their shared 1,3-thiazolidine-2,4-dione core. The varying arylidene substituents at the 5th position and the coumarin moiety at the 3rd position emphasize the impact of these modifications on the antioxidant properties of these compounds.

5-[4-(2-methyl-2-phenylpropoxy)-benzyl]thiazolidine-2,4-dione (AL-321)

  • Compound Description: This compound was identified as a potent hypoglycemic and hypolipidemic agent through studies conducted on genetically obese and diabetic yellow KK mice. It exhibited superior or comparable efficacy to ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propionate (1a) [].
  • Relevance: AL-321 shares the thiazolidine-2,4-dione core structure with 3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione. The presence of the 5-[4-(2-methyl-2-phenylpropoxy)-benzyl] substituent at the 5th position highlights how specific modifications at this position can significantly influence the biological activity of these compounds, particularly in the context of antidiabetic and lipid-lowering effects.
  • Compound Description: This series of compounds was synthesized and evaluated for antidiabetic activity in male Wistar rats. The derivatives effectively reduced blood glucose levels compared to the control group, demonstrating their potential as antidiabetic agents [].
  • Relevance: These derivatives are structurally related to 3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione through their shared 1,3-thiazolidine-2,4-dione framework. The incorporation of a diethylamino group at the 3rd position and varying benzylidene substituents at the 5th position highlights the impact of these modifications on the antidiabetic properties of these compounds.

Properties

CAS Number

861206-58-8

Product Name

3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione

IUPAC Name

3-methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C9H15NO2S

Molecular Weight

201.28

InChI

InChI=1S/C9H15NO2S/c1-6(2)4-5-7-8(11)10(3)9(12)13-7/h6-7H,4-5H2,1-3H3

InChI Key

DWTGZSAXBHCXIQ-UHFFFAOYSA-N

SMILES

CC(C)CCC1C(=O)N(C(=O)S1)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.